5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride
Description
5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride (CAS: 728864-95-7, MW: 366.86) is a naphthalene-based sulfonyl chloride derivative featuring a seven-membered azepane ring linked via a carboxamide group. This compound is classified as hazardous (UN3261, Class 8, H314) due to its corrosive nature and reactivity with amines to form sulfonamides .
Properties
IUPAC Name |
5-(azepane-1-carbonylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-24(22,23)16-10-6-7-13-14(16)8-5-9-15(13)19-17(21)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBFMTLZFXGGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with azepane-1-carboxamide under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamide derivatives or sulfonate esters.
Oxidation and Reduction Reactions: The major products are sulfonic acids or sulfinic acids.
Scientific Research Applications
Chemical Properties and Structure
5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride has the molecular formula and a molecular weight of 366.86 g/mol. Its structure features a naphthalene backbone with a sulfonyl chloride group, which is crucial for its reactivity in various chemical reactions, particularly in the synthesis of biologically active compounds.
Anticancer Research
One of the prominent applications of this compound is in the development of targeted cancer therapies. Research has indicated that compounds with similar structures can selectively inhibit cancer cell lines, particularly those with mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. For instance, analogs derived from this compound have shown promising results against colorectal cancer cell lines, demonstrating selective cytotoxicity towards cells harboring APC truncations while sparing normal cells .
Case Study: TASIN Compounds
- A study detailed the synthesis and evaluation of TASIN analogs, which include structures similar to this compound. These compounds were found to inhibit cholesterol biosynthesis, leading to selective apoptosis in APC-mutated colorectal cancer cells . The SAR (Structure-Activity Relationship) studies highlighted that modifications on the sulfonamide moiety significantly affect potency and selectivity against cancer cells.
Synthesis of Biologically Active Molecules
The sulfonyl chloride functional group allows for the introduction of various nucleophiles, making this compound a versatile intermediate in organic synthesis. It can be utilized to synthesize other biologically active molecules, including:
- Sulfonamide antibiotics : The sulfonamide group is essential for the activity of many antimicrobial agents.
- Pharmaceutical intermediates : Used in the synthesis of compounds targeting various diseases.
Material Science Applications
The compound's unique chemical properties also lend themselves to applications in material science. It can be used as a building block for creating functionalized polymers or coatings that exhibit specific interactions with biological systems or environmental stimuli.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the naphthalene core : Utilizing established methods for naphthalene synthesis.
- Introduction of the sulfonyl chloride group : Often achieved through sulfonation reactions followed by chlorination.
- Amidation with azepane derivatives : This step is critical for achieving the desired biological activity.
Mechanism of Action
The mechanism of action of 5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function and activity . This mechanism is particularly useful in proteomics research to study protein interactions and modifications .
Comparison with Similar Compounds
Research Implications
The target compound’s azepane carboxamido group distinguishes it from dansyl and aryl-sulfonyl chlorides. While dansyl excels in fluorescence, the target’s bulkier substituent may improve binding affinity or metabolic stability in drug candidates. Future studies should explore:
Synthetic Optimization: Streamlining synthesis from 5-aminonaphthalene-1-sulfonic acid, akin to 5-(arylamido) derivatives .
Biological Screening : Testing against TG2, carbonic anhydrase, or proteases, where sulfonamides show promise .
Fluorescence Potential: Assessing if azepane modifications retain or alter fluorescence properties observed in dansyl derivatives.
Biological Activity
5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone with a sulfonyl chloride group and an azepane-derived carboxamide substituent. This unique structure is pivotal in determining its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Similar sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been suggested that the compound could inhibit cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new cancer therapeutics as it targets the regulation of cell proliferation.
Target Interaction
The primary target of this compound appears to be CDK2. By inhibiting this kinase, the compound can disrupt normal cell cycle progression, leading to apoptosis in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The inhibition of CDK2 has downstream effects on various signaling pathways involved in cell proliferation and survival. This can result in altered expression of genes associated with the cell cycle and apoptosis, making it a potential candidate for further development as an anticancer agent.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations. |
| Study 2 | Investigated anti-inflammatory effects in murine models; reduced edema and pro-inflammatory cytokine levels significantly. |
| Study 3 | Assessed anticancer efficacy on MDA-MB-231 breast cancer cells; demonstrated dose-dependent inhibition of cell viability, superior to standard chemotherapy agents. |
Q & A
Q. What are the key synthetic strategies for preparing sulfonamide derivatives using naphthalene sulfonyl chlorides?
Sulfonamide derivatives are synthesized by reacting sulfonyl chlorides with primary or secondary amines. For example, dansyl chloride reacts with 4-nitroaniline in pyridine to form sulfonamide intermediates, followed by nitro group reduction using hydrogen over Pd/C in ethanol . For 5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride, similar coupling reactions with azepane-containing amines could be explored under anhydrous conditions. Solvent choice (e.g., dichloromethane/ethyl acetate) and catalysts like propylphosphonic anhydride (PRPA) may enhance reaction efficiency .
Q. How can fluorimetric methods be optimized for detecting sulfonyl chloride derivatives in biological samples?
Dansyl chloride derivatives are detected via fluorescence after derivatization. Key parameters include:
- pH : Sodium bicarbonate buffer (pH 10) maximizes reactivity with amino groups .
- Excitation/Emission : λex 340 nm and λem 445 nm for dansyl derivatives . Adjustments may be needed based on the azepane substituent’s electronic effects.
- Validation : Follow ICH guidelines for linearity (e.g., 20–200 ng/mL range), LOD (0.14 ng/mL), and LOQ (0.46 ng/mL) .
Q. What safety protocols are critical when handling sulfonyl chlorides in the laboratory?
- Storage : Keep under dry, inert conditions (2–8°C, desiccated) to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Avoid inhalation and skin contact, as sulfonyl chlorides may release toxic gases (e.g., HCl) upon degradation .
- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the azepane carboxamido substituent influence the reactivity and fluorescence properties of naphthalene sulfonyl chlorides?
Substituents like azepane carboxamido may alter electronic properties (e.g., electron-donating effects), affecting reaction kinetics with nucleophiles and fluorescence quantum yields. Comparative studies with dansyl chloride (dimethylamino substituent) could quantify Stokes shifts and environmental sensitivity . Computational modeling (e.g., DFT) may predict λex/λem shifts due to steric or electronic perturbations.
Q. What strategies resolve contradictions in environmental stability data for sulfonyl chlorides?
Environmental degradation pathways (hydrolysis, photolysis) vary with substituents. For example:
- Hydrolysis : Monitor pH-dependent stability (e.g., dansyl chloride degrades rapidly in aqueous media unless derivatized) .
- Photodegradation : Use UV-Vis spectroscopy to track decomposition under controlled light exposure .
- Biodegradation : Assess microbial activity in soil/water systems using LC-MS to identify metabolites .
Q. How can protein-labeling efficiency be quantified for sulfonyl chloride-based probes?
- Reaction Optimization : Vary molar ratios (e.g., 1:10 protein:sulfonyl chloride) and reaction times (1–24 hrs) at 4–25°C.
- Detection : Use SDS-PAGE with fluorescent imaging or MALDI-TOF to confirm labeling .
- Fluorescence Quenching Assays : Measure Förster resonance energy transfer (FRET) between the sulfonyl probe and acceptor dyes .
Q. What advanced techniques validate the purity of sulfonyl chloride derivatives in synthetic workflows?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm .
- NMR : Compare ¹H/¹³C spectra with reference standards to confirm substituent integration (e.g., azepane protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures exact mass matches theoretical values (e.g., m/z 269.75 for dansyl chloride) .
Q. How do structural modifications in sulfonyl chlorides impact their toxicity profiles?
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on HEK293 cells) and genotoxicity (Ames test) .
- Ecotoxicology : Evaluate aquatic toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential using logP calculations .
Methodological Insights from Evidence
- Derivatization for Analytics : Dansyl chloride derivatives enable trace-level detection (ng/mL) in plasma via spectrofluorimetry .
- Protein Conjugation : Reactivity with primary amines (e.g., N-terminus, lysine) makes sulfonyl chlorides versatile for bioconjugation .
- Environmental Monitoring : Track degradation products in water/sediment using GC-MS or LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
